molecular formula C18H13ClF3N3O3 B11180487 2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide

2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide

Cat. No.: B11180487
M. Wt: 411.8 g/mol
InChI Key: MJGSZPZTKKMDFU-UHFFFAOYSA-N
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Description

2-chloro-N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 2-chloro-N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide involves several steps. One common method includes the reaction between a substituted aniline and an oxazinone. For instance, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one are heated in acetic acid to form the ring systems of the compound in over 90% yield . Further standard chemical transformations are then performed to generate the final product.

Chemical Reactions Analysis

2-chloro-N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide involves the inhibition of protoporphyrinogen IX oxidase (PPO). This inhibition prevents chlorophyll formation, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. The activated oxygen causes lipid peroxidation, resulting in the rapid loss of membrane integrity and function .

Comparison with Similar Compounds

2-chloro-N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is similar to other compounds in the pyrimidinedione chemical class, such as saflufenacil. Saflufenacil is also used as an herbicide and shares a similar mechanism of action . 2-chloro-N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is unique due to its specific chemical structure and the presence of the trifluoromethyl group, which may contribute to its distinct properties and applications.

Similar Compounds

Properties

Molecular Formula

C18H13ClF3N3O3

Molecular Weight

411.8 g/mol

IUPAC Name

2-chloro-N'-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C18H13ClF3N3O3/c19-13-7-2-1-6-12(13)16(27)24-23-14-9-15(26)25(17(14)28)11-5-3-4-10(8-11)18(20,21)22/h1-8,14,23H,9H2,(H,24,27)

InChI Key

MJGSZPZTKKMDFU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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